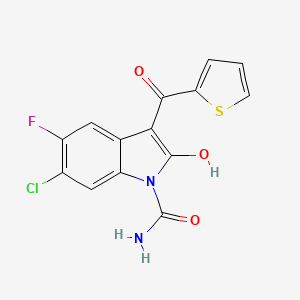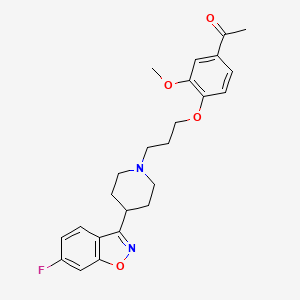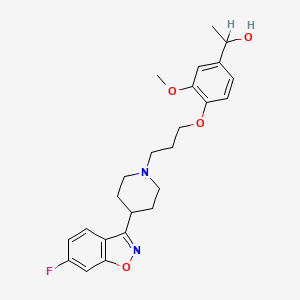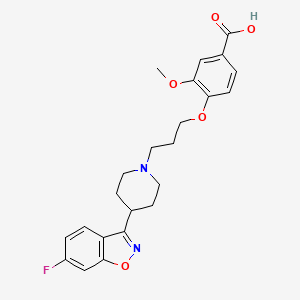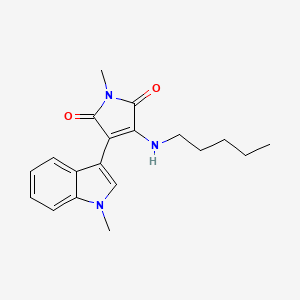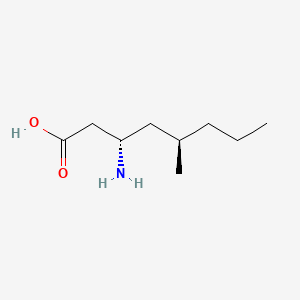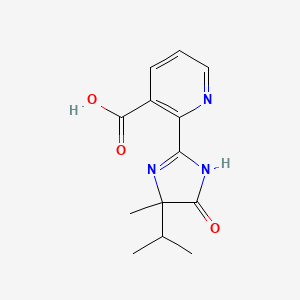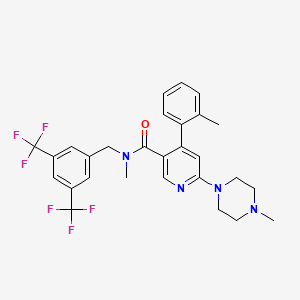
Imnopitant
概述
描述
伊诺匹坦是一种合成有机化合物,以其作为神经激肽 NK1 受体拮抗剂的作用而闻名。 它在与奈妥匹坦和贝非匹坦相同的结构活性关系研究中被发现 。该化合物以其潜在的治疗应用而闻名,特别是在神经药理学领域。
准备方法
合成路线和反应条件: 伊诺匹坦可以通过多步有机合成过程合成反应条件通常需要使用强碱,例如氢化钠,以及二甲基亚砜 (DMSO) 等溶剂来促进反应 。
工业生产方法: 伊诺匹坦的工业生产涉及扩大实验室合成过程。这包括优化反应条件以确保高产率和纯度。 使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性 。
化学反应分析
反应类型: 伊诺匹坦会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用锂铝氢化物等还原剂进行。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的锂铝氢化物。
取代: 甲醇中的甲醇钠等亲核试剂。
主要形成的产物:
氧化: 形成羧酸。
还原: 形成醇。
取代: 形成取代的伊诺匹坦衍生物。
科学研究应用
伊诺匹坦具有广泛的科学研究应用:
化学: 用作研究神经激肽受体拮抗剂的结构活性关系的模型化合物。
生物学: 研究其对各种生物系统中神经激肽受体的影响。
医学: 潜在的治疗剂,用于治疗涉及神经激肽受体的疾病,如化疗引起的恶心和呕吐。
工业: 用于开发针对神经激肽受体的新药物
作用机制
伊诺匹坦通过选择性地结合并拮抗神经激肽 NK1 受体来发挥其作用。这种抑制阻止了参与疼痛传递和炎症的神经肽 P 物质的结合。 通过阻断这些受体,伊诺匹坦可以减少与 P 物质相关的生理反应,如恶心和呕吐 。
类似化合物:
奈妥匹坦: 另一种具有类似治疗应用的神经激肽 NK1 受体拮抗剂。
贝非匹坦: 与伊诺匹坦具有相似的结构和药理特性。
伊诺匹坦的独特性: 伊诺匹坦的独特之处在于它对神经激肽 NK1 受体的特异性结合亲和力和选择性。 这种特异性使其成为有价值的化合物,用于靶向治疗干预,特别是在需要神经激肽受体拮抗作用的疾病中 。
相似化合物的比较
Netupitant: Another neurokinin NK1 receptor antagonist with similar therapeutic applications.
Befetupitant: Shares structural similarities and pharmacological properties with imnopitant.
Uniqueness of this compound: this compound is unique due to its specific binding affinity and selectivity for the neurokinin NK1 receptors. This specificity makes it a valuable compound for targeted therapeutic interventions, particularly in conditions where neurokinin receptor antagonism is beneficial .
属性
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F6N4O/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34/h4-7,12-16H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNNJLLLMSVTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290297-57-3 | |
| Record name | Imnopitant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMNOPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1516R3E77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
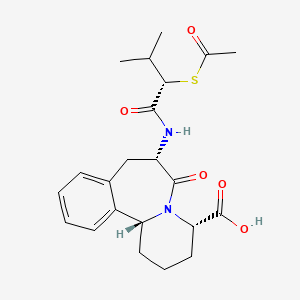
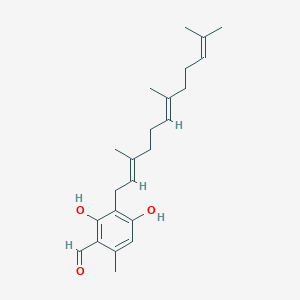
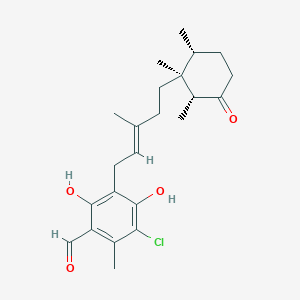
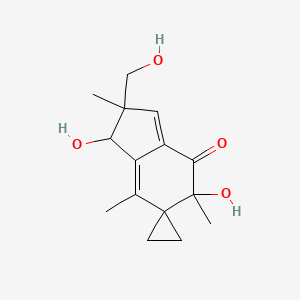
![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)
